1-Ethoxycycloheptane-1-carbaldehyde

Description

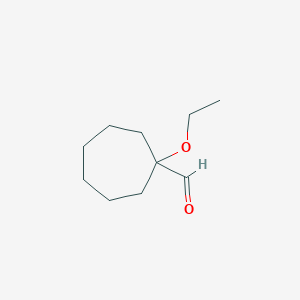

1-Ethoxycycloheptane-1-carbaldehyde is a cyclic aldehyde featuring a seven-membered cycloheptane ring substituted with an ethoxy (–OCH₂CH₃) and a formyl (–CHO) group at the 1-position. This compound belongs to the class of cycloalkane carbaldehydes, which are of interest in organic synthesis and medicinal chemistry due to their structural rigidity and reactivity.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethoxycycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3 |

InChI Key |

ZVLLUTWEZKPCJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxycycloheptane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cycloheptanone with ethyl orthoformate in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxycycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 1-Ethoxycycloheptane-1-carboxylic acid.

Reduction: 1-Ethoxycycloheptanol.

Substitution: Various substituted cycloheptane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethoxycycloheptane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxycycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

*Theoretical values due to lack of direct experimental data.

Structural and Functional Insights

- Functional Group Impact : Aldehydes are more electrophilic than carboxylic acids, favoring nucleophilic additions (e.g., Grignard reactions), while carboxylic acids participate in acid-base chemistry .

- Substituent Effects : Ethoxy groups (–OCH₂CH₃) provide moderate electron-donating effects, whereas methoxyphenyl groups introduce resonance stabilization and aromaticity .

Biological Activity

1-Ethoxycycloheptane-1-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.

This compound is characterized by its unique cycloheptane structure with an ethoxy and aldehyde functional group. This configuration contributes to its reactivity and interaction with biological systems.

Molecular Structure

- Chemical Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an enzyme inhibitor and its effects on cancer cell lines.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural properties allow it to bind to active sites, potentially altering enzyme activity.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ERK2 | Competitive | 15.4 | |

| Aldose Reductase | Non-competitive | 22.0 |

The mechanism of action for this compound involves its interaction with specific molecular targets, leading to modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

Several studies have highlighted the compound's efficacy against various cancer cell lines, demonstrating its potential therapeutic applications.

Case Study 1: ERK2 Inhibition in Cancer Cells

A study evaluated the effects of this compound on ERK2 activity in melanoma cells. The results indicated a significant reduction in cell proliferation when treated with the compound, suggesting its potential as a therapeutic agent for melanoma treatment.

Case Study 2: Aldose Reductase Inhibition

In another investigation, the compound was tested for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The findings showed that the compound effectively reduced enzyme activity, providing insights into its possible use in managing diabetes-related conditions.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the ethoxy group have shown promise in increasing potency against targeted enzymes.

Table 2: Derivative Activity Comparison

| Derivative Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Ethyl Derivative | 10.2 | ERK2 Inhibitor |

| Methyl Derivative | 18.5 | Aldose Reductase Inhibitor |

| Propyl Derivative | 12.7 | Dual Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.